3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
CAS No.: 1787250-02-5
Cat. No.: VC4294640
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787250-02-5 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 |
| IUPAC Name | 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
| Standard InChI Key | DVVGOJOQWDLARH-RGMNGODLSA-N |
| SMILES | C1COC(CN1)CCC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride possesses the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol. The stereochemistry at the C2 position of the morpholine ring ((2S)-configuration) confers chirality, which is critical for its interactions with biological targets. The morpholine ring, a heterocycle containing one oxygen and one nitrogen atom, is fused to a propanoic acid group via a methylene bridge. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.
Physicochemical Characteristics
Key properties include:
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Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., ethanol, DMSO).
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Stability: Stable under ambient conditions but hygroscopic, requiring storage in airtight containers.
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pKa: The propanoic acid moiety has a pKa of ~4.5, enabling pH-dependent reactivity .
Synthesis and Characterization
Synthetic Routes
Three primary methods have been optimized for its synthesis:
Ring-Opening of Epoxides
Morpholine derivatives are synthesized via nucleophilic ring-opening of epoxides with amines. For example, reacting 2-(chloromethyl)oxirane with (S)-morpholin-2-amine in ethanol yields the intermediate, which is hydrolyzed to the propanoic acid derivative.
Condensation Reactions
A two-step condensation of morpholine with β-propiolactone in the presence of HCl produces the hydrochloride salt with >90% enantiomeric excess (ee) .
Enzymatic Resolution
Racemic mixtures are resolved using lipases (e.g., Candida antarctica Lipase B), achieving >98% ee via selective ester hydrolysis.
Optimization and Yields
Table 1 summarizes reaction conditions and yields from recent studies:
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits glutamate carboxypeptidase II (GCPII), an enzyme overexpressed in prostate cancer and neurological disorders. IC₅₀ values of 12 nM (human recombinant GCPII) suggest high potency, likely due to hydrogen bonding between the morpholine nitrogen and the enzyme’s active site.
Neurotransmitter Receptor Modulation
In rodent models, 3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride modulates NMDA receptors, reducing excitotoxic neuronal death by 40% at 10 μM. This neuroprotective effect is stereospecific, as the (2R)-enantiomer shows no activity.
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor for mGluR3 antagonists under clinical trials for depression. Its chiral center is retained in final APIs, ensuring target specificity.
Peptide Mimetics
Incorporated into peptidomimetics, it enhances metabolic stability. For example, replacing L-proline in angiotensin-converting enzyme (ACE) inhibitors increases plasma half-life by 3-fold .
Catalysis
As a ligand in asymmetric catalysis, it achieves 90% ee in Rh-catalyzed hydrogenations of α,β-unsaturated ketones.
Comparative Analysis with Related Compounds
Table 2 highlights structural and functional differences:
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